

Glycerol 1,3-Dimethacrylate CAS 1830-78-0 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycerol 1,3-Dimethacrylate**

Cat. No.: **B158651**

[Get Quote](#)

An In-depth Technical Guide to **Glycerol 1,3-Dimethacrylate** (CAS 1830-78-0)

This technical guide provides a comprehensive overview of **Glycerol 1,3-dimethacrylate** (GDMA), a key monomer used in the formulation of various polymer materials. Intended for researchers, scientists, and drug development professionals, this document details its physicochemical properties, safety information, applications, and a generalized experimental workflow for its use.

Physicochemical Properties

Glycerol 1,3-dimethacrylate is a difunctional methacrylate monomer. Its chemical structure allows for cross-linking between polymer chains, which enhances the mechanical strength and durability of the resulting material.^[1] A summary of its key physicochemical properties is presented below.

Property	Value	Reference
CAS Number	1830-78-0	[2] [3] [4]
Molecular Formula	C11H16O5	[2] [3] [5]
Molecular Weight	228.24 g/mol	[2] [3] [6]
Appearance	Colorless to Very Pale Yellow Liquid	[5]
Density	1.114 - 1.12 g/mL at 25 °C	[2] [3] [4]
Boiling Point	120 °C at 1 mmHg	[3] [4] [6]
Melting Point	-33 °C	[2] [3]
Flash Point	>110 °C (>230 °F)	[3] [6]
Refractive Index	n _{20/D} 1.472	[3] [4] [6]
Vapor Pressure	0.0 ± 1.5 mmHg at 25°C	[2]
Solubility	Soluble in water (1.025e+004 mg/L @ 25 °C)	[7]
LogP	1.33	[2]

Chemical Structure

The molecular structure of **Glycerol 1,3-dimethacrylate** features two methacrylate groups attached to a glycerol backbone.

Caption: Molecular Structure of **Glycerol 1,3-dimethacrylate**.

Safety Information

Glycerol 1,3-dimethacrylate is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions.

Hazard Class	Statement
Skin Corrosion/Irritation	Category 2: Causes skin irritation.[5][6]
Eye Damage/Irritation	Category 2A: Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)	Category 3: May cause respiratory irritation.[6]

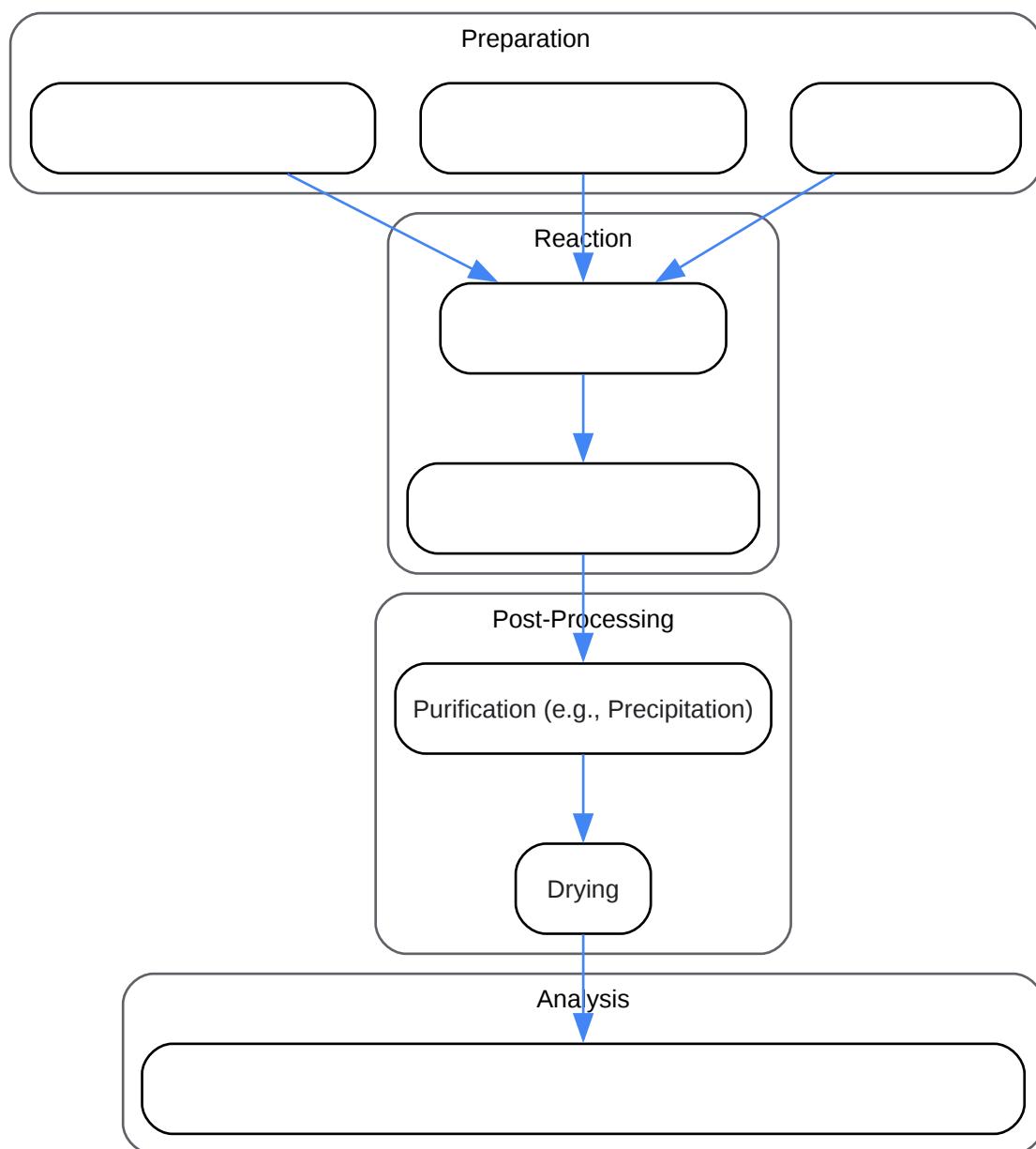
Precautionary Statements:[6]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash hands thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications

Glycerol 1,3-dimethacrylate is primarily used as a cross-linking agent in the synthesis of polymers.[1][3] Its ability to form highly cross-linked networks makes it a valuable component in materials requiring high stiffness, hardness, and durability.[1]

Key application areas include:


- Dental Composites and Adhesives: GDMA is a common monomer in the formulation of dental resins, where it contributes to the mechanical strength and durability of restorative materials.[1][3]
- Biomaterials: It is used in the synthesis of thermoresponsive microbeads for potential applications in drug delivery and tissue engineering.[1]

- Coatings and Paints: Its cross-linking properties are utilized to improve the performance of coatings and paints.[\[1\]](#)
- Optical Materials and Photolithography: GDMA finds use in the fabrication of optical materials and in photolithography processes.[\[1\]](#)

Experimental Protocols

While specific experimental protocols are highly dependent on the desired final application, a general workflow for the polymerization of **Glycerol 1,3-dimethacrylate** is outlined below.

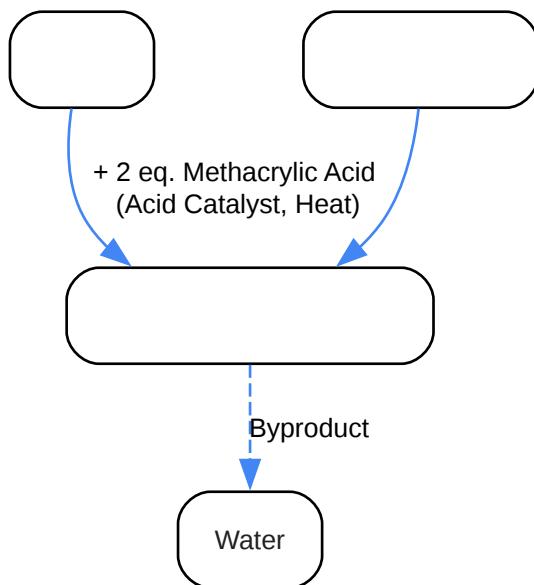
General Polymerization Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the polymerization of GDMA.

Methodology:

- Preparation of the Reaction Mixture: In a suitable reaction vessel, **Glycerol 1,3-dimethacrylate** is mixed with a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)). A solvent may be added to control the viscosity and reaction rate.


Commercial GDMA often contains an inhibitor like monomethyl ether hydroquinone (MEHQ) which may need to be removed prior to polymerization.[\[1\]](#)

- **Polymerization:** The reaction mixture is typically heated to a temperature between 60 and 100 °C to initiate polymerization.[\[4\]\[8\]](#) Alternatively, photopolymerization can be initiated using a suitable photoinitiator and a UV light source. The reaction is allowed to proceed for a time sufficient to achieve the desired degree of conversion.
- **Purification:** The resulting polymer is often purified to remove any unreacted monomer and initiator residues. This can be achieved by precipitation in a non-solvent, followed by filtration.
- **Drying:** The purified polymer is then dried, typically under vacuum, to remove any residual solvent.
- **Characterization:** The final polymer is characterized using various analytical techniques to determine its properties. These may include:
 - Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the polymerization by observing the disappearance of the methacrylate C=C bond.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.
 - Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
 - Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
 - Mechanical Testing: To evaluate properties such as tensile strength, modulus, and hardness, which are critical for many of its applications.

Synthesis

Glycerol 1,3-dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid or its derivatives. A common laboratory-scale synthesis involves the reaction of glycidyl methacrylate with methacrylic acid.[\[2\]](#)

Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: A typical synthetic route for **Glycerol 1,3-dimethacrylate**.

This guide provides a foundational understanding of **Glycerol 1,3-dimethacrylate** for professionals in research and development. For specific applications, further investigation into specialized literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycerol dimethacrylate CAS No. 1830-78-0 Cross-linking agent [sigmaaldrich.com]
- 2. Glycerol 1,3-dimethacrylate | CAS#:1830-78-0 | Chemsoc [chemsoc.com]
- 3. Cas 1830-78-0,GLYCEROL 1,3-DIMETHACRYLATE | lookchem [lookchem.com]
- 4. GLYCEROL 1,3-DIMETHACRYLATE | 1830-78-0 [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Glycerol dimethacrylate CAS No. 1830-78-0 Cross-linking agent [sigmaaldrich.com]
- 7. glyceryl dimethacrylate, 1830-78-0 [thegoodsentscompany.com]
- 8. Glycerol Dimethacrylate (mixture of 1,2- and 1,3-form) (stabilized with MEHQ) | 1830-78-0 | FG62744 [biosynth.com]
- To cite this document: BenchChem. [Glycerol 1,3-Dimethacrylate CAS 1830-78-0 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158651#glycerol-1-3-dimethacrylate-cas-1830-78-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com